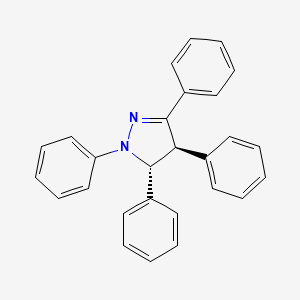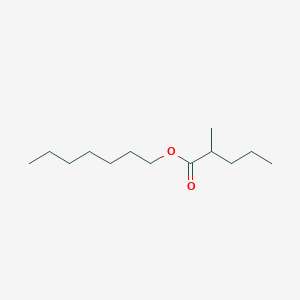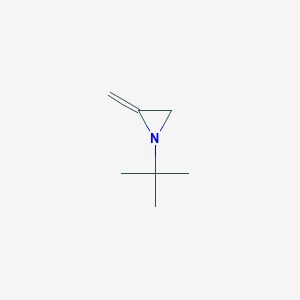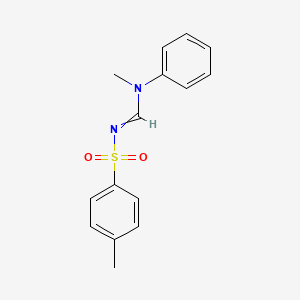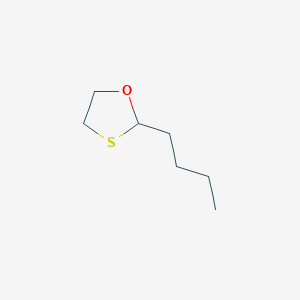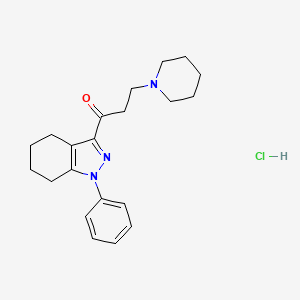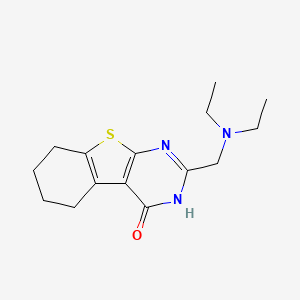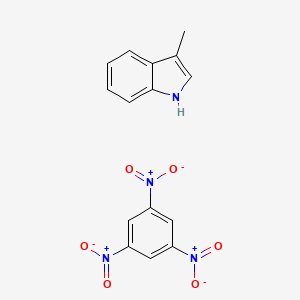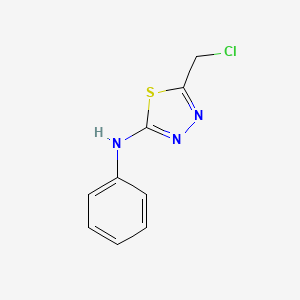
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chloromethyl group and the phenyl ring attached to the thiadiazole core imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles
Applications De Recherche Scientifique
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins by binding to key enzymes involved in these pathways. The presence of the chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound shares the chloromethyl group but has a different aromatic ring structure.
5-Chloromethylfurfural: This compound has a furan ring instead of a thiadiazole ring.
Uniqueness
5-(Chloromethyl)-n-phenyl-1,3,4-thiadiazol-2-amine is unique due to the combination of the thiadiazole ring and the chloromethyl group. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of the phenyl ring further enhances its stability and potential for various applications .
Propriétés
Numéro CAS |
7119-00-8 |
|---|---|
Formule moléculaire |
C9H8ClN3S |
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-6-8-12-13-9(14-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |
Clé InChI |
SPOBELGUDZKBFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(S2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


